methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate
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Overview
Description
Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate is a chemical compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a methylbenzenesulfonyl group and an acetate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a pyrrole derivative, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, depending on the target enzyme .
Comparison with Similar Compounds
Similar compounds to methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate include:
Ethyl 2-[1-(4-methylbenzenesulfonyl)-3-oxopiperazin-2-yl]acetate: This compound has a similar sulfonyl group but a different core structure, leading to different chemical properties and applications.
Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate: This compound has a different functional group attached to the pyrrole ring, resulting in unique reactivity and uses.
The uniqueness of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-11-3-5-13(6-4-11)20(17,18)15-8-7-12(10-15)9-14(16)19-2/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTHIFDXAAOPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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